N-Phenyl-N-(phenylsulfonyl)glycine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[N-(benzenesulfonyl)anilino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c16-14(17)11-15(12-7-3-1-4-8-12)20(18,19)13-9-5-2-6-10-13/h1-10H,11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJLYGOCDZDEIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357188 | |

| Record name | 2-[N-(benzenesulfonyl)anilino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59724-82-2 | |

| Record name | 2-[N-(benzenesulfonyl)anilino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Phenyl-N-(phenylsulfonyl)glycine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties

N-Phenyl-N-(phenylsulfonyl)glycine, also known by its synonyms such as 2-(N-phenylbenzenesulfonamido)acetic acid and N-benzenesulfonyl-N-phenylglycine, is a solid compound with the chemical formula C14H13NO4S.[1] The following table summarizes its key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C14H13NO4S | [1] |

| Molecular Weight | 291.3223 g/mol | [1] |

| Purity | 97% | [1] |

| Appearance | Solid | [1] |

| CAS Number | 59724-82-2 | [1] |

Synonyms: Glycine, N-phenyl-N-(phenylsulfonyl)-; 2-(N-phenylbenzenesulfonamido)acetic acid; (Benzenesulfonyl-phenyl-amino)-acetic acid; N-benzenesulfonyl-N-phenylglycine; (Benzenesulfonylphenylamino)acetic acid; 2-[(phenylsulfonyl)anilino]acetic acid; 2-(N-Phenylphenylsulfonamido)acetic acid; 2-[N-(benzenesulfonyl)anilino]acetic acid; [N-Phenyl-N-(phenylsulfonyl)amino]acetic acid.[1]

Chemical Structure

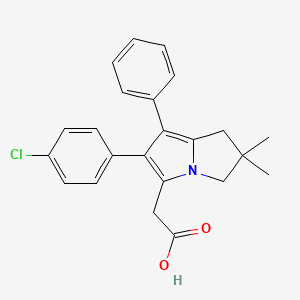

The structure of this compound is characterized by a glycine core with both a phenyl and a phenylsulfonyl group attached to the nitrogen atom.

Chemical structure of this compound.

Experimental Protocols

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or the associated signaling pathways of this compound.

Research on structurally related compounds, such as N-(4-substituted phenyl)glycine derivatives, has indicated potential anti-inflammatory properties.[2] Glycine itself is a key neurotransmitter and has been shown to be involved in various signaling pathways, including the Hedgehog and MAPK signaling pathways. Furthermore, glycine acts as a co-agonist at NMDA receptors, playing a role in both excitatory and inhibitory neurochemical transmission.[3] It's plausible that this compound could be investigated for similar activities, but dedicated studies are required to confirm this.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of glycine release, which build up synaptic and extrasynaptic glycine levels: the role of synaptic and non-synaptic glycine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Phenyl-N-(phenylsulfonyl)glycine: Chemical Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Phenyl-N-(phenylsulfonyl)glycine, a molecule of interest in medicinal chemistry. It details its chemical structure, outlines key synthetic methodologies for its preparation, and presents available data on its characterization.

Chemical Structure and Identification

This compound, also known by its systematic name 2-(N-phenylbenzenesulfonamido)acetic acid, is a derivative of the amino acid glycine. Its structure is characterized by the substitution of a hydrogen on the nitrogen atom of N-phenylglycine with a phenylsulfonyl group.

Chemical Structure:

Key Identifiers:

-

CAS Number: 59724-82-2[1]

-

Molecular Formula: C₁₄H₁₃NO₄S[1]

-

Molecular Weight: 291.32 g/mol [1]

-

Synonyms: 2-(N-phenylbenzenesulfonamido)acetic acid, (Benzenesulfonyl-phenyl-amino)-acetic acid, N-benzenesulfonyl-N-phenylglycine, (Benzenesulfonylphenylamino)acetic acid, 2-[(phenylsulfonyl)anilino]acetic acid, 2-(N-Phenylphenylsulfonamido)acetic acid, 2-[N-(benzenesulfonyl)anilino]acetic acid, [N-Phenyl-N-(phenylsulfonyl)amino]acetic acid[1]

Synthesis of this compound

The synthesis of this compound typically proceeds in two main stages: the synthesis of the precursor N-phenylglycine, followed by the introduction of the phenylsulfonyl group.

Synthesis of the Precursor: N-Phenylglycine

Several methods have been reported for the synthesis of N-phenylglycine. Below are two common protocols.

Method 1: From Chloroacetic Acid and Aniline

This classic method involves the reaction of chloroacetic acid with aniline.

-

Experimental Protocol:

-

475 g (5 moles) of chloroacetic acid are heated to 100°C with 930 g (10 moles) of aniline in 2 L of water for 1.5 hours.

-

The reaction mixture is then cooled.

-

The resulting N-phenylglycine precipitate is collected by suction filtration and washed with water.[2]

-

-

Quantitative Data:

Parameter Value Reference | Yield | 62% (relative to chloroacetic acid) |[2] |

Method 2: One-Pot Synthesis from 2-Chloro-N-aryl Acetamides

A more recent and efficient one-pot procedure has been developed for the synthesis of N-aryl glycines.

-

Experimental Protocol:

-

A mixture of 2-chloro-N-phenyl acetamide (1.0 mmol), KOH (1.1 mmol), and CuCl₂·2H₂O (1.1 mmol) in CH₃CN (10 mL) is heated under reflux.

-

After the initial reaction is complete (monitored by TLC), the solvent is evaporated.

-

A solution of KOH (2.5 mmol) in ethanol (10 mL) is added to the residue, and the mixture is refluxed for another hour.

-

The reaction mixture is cooled, filtered, and the filtrate is neutralized with 2N HCl.

-

The product is extracted with CH₂Cl₂ and washed with water.[3]

-

-

Quantitative Data:

Parameter Value Reference | Yield | High (specific yield for N-phenylglycine not detailed, but 84% for a scaled-up reaction) |[3] |

Synthesis of this compound

General Synthetic Workflow:

Caption: General synthetic workflow for this compound.

Characterization Data

Detailed spectroscopic data for this compound is not extensively reported in the available literature. However, data for the precursor, N-phenylglycine, is available and can serve as a reference.

Spectroscopic Data for N-Phenylglycine:

| Data Type | Key Features | Reference |

| ¹H NMR | Signals corresponding to the phenyl protons, the methylene protons, and the carboxylic acid proton. | [General knowledge] |

| ¹³C NMR | Resonances for the phenyl carbons, the methylene carbon, and the carboxyl carbon. | [General knowledge] |

| Mass Spec | Molecular ion peak corresponding to its molecular weight (151.16 g/mol ). | [4] |

| FTIR | Characteristic peaks for N-H, C-H (aromatic and aliphatic), C=O (carboxylic acid), and C-N bonds. | [General knowledge] |

Applications in Drug Development and Biological Pathways

While specific signaling pathways involving this compound are not detailed, derivatives of N-phenylglycine have been investigated for their potential biological activities. For instance, various N-(4-substituted phenyl)glycine derivatives have been synthesized and evaluated as potential anti-inflammatory agents. This suggests that the core N-phenylglycine scaffold can be a valuable starting point for the design of new therapeutic agents. Phenylglycine-type amino acids are also found in a variety of peptide natural products with biological activity.[5]

The introduction of the phenylsulfonyl group can modify the physicochemical properties of the parent molecule, such as its acidity, lipophilicity, and ability to engage in hydrogen bonding, which are critical factors in drug design and development. The sulfonamide moiety is a well-known pharmacophore present in many approved drugs.

Logical Relationship of N-Phenylglycine in Medicinal Chemistry:

Caption: Role of N-phenylglycine as a scaffold in medicinal chemistry.

Conclusion

This compound is a synthetically accessible molecule with potential for further exploration in drug discovery and development. This guide provides foundational information on its structure and synthesis, highlighting the need for further detailed experimental studies to fully characterize its properties and elucidate its potential biological activities. The synthetic routes to its precursor are well-established, providing a solid starting point for its preparation and subsequent investigation by researchers in the field.

References

- 1. N-Phenylglycine [webbook.nist.gov]

- 2. L-Phenylglycine | C8H9NO2 | CID 99291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002210) [hmdb.ca]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000123) [hmdb.ca]

- 5. par.nsf.gov [par.nsf.gov]

Unraveling the Molecular Siege: A Technical Guide to the Mechanism of Action of N-Phenyl-N-(phenylsulfonyl)glycine

For Immediate Release

[City, State] – November 2, 2025 – For researchers, scientists, and professionals in drug development, understanding the precise molecular interactions of novel compounds is paramount. This in-depth technical guide elucidates the mechanism of action of N-Phenyl-N-(phenylsulfonyl)glycine, a compound identified as a potential modulator of critical enzymatic pathways implicated in a range of pathologies. This document provides a comprehensive overview of its biological target, the downstream signaling consequences of its inhibitory action, and detailed experimental methodologies for its study.

Core Mechanism of Action: Targeting Aldose Reductase (AKR1B1)

This compound belongs to a class of compounds that have been identified as inhibitors of the enzyme Aldo-Keto Reductase Family 1 Member B1 (AKR1B1), more commonly known as aldose reductase.[1] This enzyme is a key player in the polyol pathway, a metabolic route that converts glucose to sorbitol.

Under normal physiological conditions, the polyol pathway plays a minor role in glucose metabolism. However, in hyperglycemic states, such as in diabetes mellitus, the increased flux of glucose through this pathway can lead to the intracellular accumulation of sorbitol.[2][3] This accumulation can cause osmotic stress and deplete the cell of the vital cofactor NADPH, leading to increased oxidative stress and contributing to the pathogenesis of diabetic complications like neuropathy, retinopathy, and nephropathy.[2][4]

By inhibiting aldose reductase, this compound and related compounds block the conversion of glucose to sorbitol, thereby mitigating the downstream pathological effects of the overactivated polyol pathway. The inhibition of AKR1B1 by N-(phenylsulfonyl)glycine derivatives has been shown to be potent, suggesting a strong affinity for the enzyme's active site.[1]

Quantitative Analysis of Aldose Reductase Inhibition

The inhibitory potency of this compound and its analogs against rat lens aldose reductase has been quantified. The following table summarizes the concentration required for 50% inhibition (IC50) of the enzyme.

| Compound | R Group | IC50 (M) x 10-8 |

| N-(4-chlorophenylsulfonyl)glycine | 4-Cl | 2.8 |

| N-(phenylsulfonyl)-N-phenylglycine | H | 1.8 |

| N-(4-chlorophenylsulfonyl)-N-phenylglycine | 4-Cl | 0.44 |

| N-(4-methylphenylsulfonyl)-N-phenylglycine | 4-Me | 1.3 |

| N-(4-methoxyphenylsulfonyl)-N-phenylglycine | 4-MeO | 1.7 |

Data extracted from J Med Chem. 1989 Jan;32(1):145-51.[1]

Signaling Pathways Modulated by AKR1B1 Inhibition

The inhibition of AKR1B1 by compounds such as this compound has significant downstream effects on cellular signaling pathways, primarily by mitigating the consequences of hyperglycemia-induced oxidative stress.

Experimental Protocols

A detailed understanding of the experimental methodologies used to characterize the inhibitory activity of this compound is crucial for the replication and extension of these findings.

Assay of Aldose Reductase

The following protocol outlines the in vitro assay used to determine the inhibitory activity of compounds against aldose reductase, as described in the cited literature.[1]

1. Enzyme Preparation:

-

Lenses from Sprague-Dawley rats are dissected and homogenized in a 0.1 M sodium phosphate buffer (pH 6.2).

-

The homogenate is centrifuged at 10,000g for 15 minutes.

-

The resulting supernatant is used as the source of the aldose reductase enzyme.

2. Inhibition Assay:

-

The assay mixture contains:

-

0.1 M sodium phosphate buffer (pH 6.2)

-

0.16 M lithium sulfate

-

1.17 mM NADPH

-

10 mM DL-glyceraldehyde (substrate)

-

The test inhibitor compound dissolved in a suitable solvent (e.g., DMSO).

-

-

The reaction is initiated by the addition of the enzyme preparation.

-

The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm using a spectrophotometer.

-

The concentration of the inhibitor that produces 50% inhibition of the enzyme activity (IC50) is determined from a plot of the logarithm of the inhibitor concentration versus the percentage of inhibition.

Conclusion

This compound has been identified as a potent inhibitor of aldose reductase (AKR1B1). Its mechanism of action centers on the disruption of the polyol pathway, thereby preventing the accumulation of sorbitol and the subsequent induction of osmotic and oxidative stress. This targeted action presents a promising avenue for the development of therapeutic agents for conditions exacerbated by hyperglycemia. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development in this area.

References

- 1. N- and 2-substituted N-(phenylsulfonyl)glycines as inhibitors of rat lens aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications [frontiersin.org]

- 4. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to N-Phenyl-N-(phenylsulfonyl)glycine: Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Phenyl-N-(phenylsulfonyl)glycine, a molecule of interest in medicinal chemistry. The document details its discovery and historical context, focusing on its emergence as a potential therapeutic agent. A thorough examination of its synthesis is presented, including detailed experimental protocols. Furthermore, the guide explores its biological activities, particularly its role as an inhibitor of aldose reductase and its potential modulation of glycine signaling pathways, which are implicated in various physiological and pathological processes, including pain perception. Quantitative data is systematically organized into tables for clarity and comparative analysis. Signaling pathways and experimental workflows are visually represented through diagrams generated using the DOT language to facilitate a deeper understanding of the compound's mechanism of action and experimental basis.

Introduction

This compound is a synthetic compound characterized by a glycine core structure with both a phenyl and a phenylsulfonyl group attached to the nitrogen atom. Its chemical structure has positioned it as a subject of interest in the field of drug discovery, particularly due to its structural similarities to endogenous molecules involved in neurotransmission and enzymatic processes. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers and professionals in the pharmaceutical sciences.

Discovery and History

The first public disclosure of the synthesis and biological activity of this compound and its analogs appears in a 1989 publication in the Journal of Medicinal Chemistry.[1] This research focused on the development of aldose reductase inhibitors, a class of drugs investigated for the treatment of diabetic complications. While the patents WO2002053516A2 and US20040063725A1, filed later, describe the therapeutic use of a broad class of N-(phenylsulfonyl)glycine compounds for pain management, the 1989 paper lays the groundwork for the synthesis and initial biological characterization of this specific molecule.[1]

The development of these compounds was driven by the hypothesis that N-phenyl substitution on N-(phenylsulfonyl)glycines could enhance their affinity for the aldose reductase enzyme.[1] The study successfully demonstrated that several N-(phenylsulfonyl)-N-phenylglycine derivatives exhibited greater inhibitory activity compared to their N-unsubstituted counterparts.[1] This initial discovery opened avenues for further investigation into the therapeutic potential of this chemical scaffold.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 59724-82-2 | [2][3] |

| Molecular Formula | C₁₄H₁₃NO₄S | [2][3] |

| Molecular Weight | 291.32 g/mol | [2][3] |

| Synonyms | 2-(N-Phenylphenylsulfonamido)acetic acid, N-benzenesulfonyl-N-phenylglycine | [2] |

Synthesis

The synthesis of this compound is achieved through a multi-step process. The general workflow involves the reaction of a substituted aniline with a haloacetic acid ester, followed by sulfonylation and subsequent hydrolysis.

Experimental Protocol for the Synthesis of this compound

The following protocol is based on the general methods described for the synthesis of N-(phenylsulfonyl)-N-phenylglycines.[1]

Step 1: Synthesis of Ethyl N-phenylglycinate

-

To a solution of aniline (1 equivalent) in a suitable solvent such as ethanol, add ethyl chloroacetate (1.1 equivalents) and a base, for example, sodium carbonate (1.2 equivalents).

-

Heat the reaction mixture at reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl N-phenylglycinate.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of Ethyl N-Phenyl-N-(phenylsulfonyl)glycinate

-

Dissolve the purified ethyl N-phenylglycinate (1 equivalent) in a dry aprotic solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath and add a base, such as triethylamine or pyridine (1.5 equivalents).

-

Add benzenesulfonyl chloride (1.2 equivalents) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude ethyl N-Phenyl-N-(phenylsulfonyl)glycinate by column chromatography on silica gel.

Step 3: Hydrolysis to this compound

-

Dissolve the purified ethyl N-Phenyl-N-(phenylsulfonyl)glycinate (1 equivalent) in a mixture of ethanol and water.

-

Add an excess of a base, such as sodium hydroxide or potassium hydroxide (e.g., 2-3 equivalents), to the solution.

-

Heat the mixture at reflux for 1-2 hours, monitoring the reaction progress by TLC.

-

After cooling, remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with an organic solvent like diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to a pH of approximately 2 with dilute hydrochloric acid, which will cause the product to precipitate.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is its ability to inhibit the enzyme aldose reductase.[1] More recent patent literature suggests a potential role for the broader class of N-(phenylsulfonyl)glycine compounds in the management of pain. This analgesic effect may be linked to the modulation of glycine signaling in the central nervous system.

Aldose Reductase Inhibition

Aldose reductase is an enzyme in the polyol pathway that converts glucose to sorbitol. Under hyperglycemic conditions, the increased activity of this pathway is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. This compound and its derivatives have been shown to be inhibitors of rat lens aldose reductase.[1]

Quantitative Data on Aldose Reductase Inhibition

| Compound | Substitution | IC₅₀ (µM) for Rat Lens Aldose Reductase | Reference |

| This compound | Unsubstituted | Data not explicitly provided for the unsubstituted compound in the abstract. | [1] |

| N-(4-Benzoylamino)phenylsulfonyl-N-phenylglycine | 4-Benzoylamino | Specific value not in abstract, but noted as a potent inhibitor. | [1] |

Note: The abstract of the primary source indicates that N-phenyl substitution enhances inhibitory activity, but does not provide a specific IC₅₀ value for the parent compound. A full review of the paper is necessary to obtain this specific data point.

Potential Role in Pain Management and Glycine Signaling

The structural similarity of this compound to the amino acid glycine suggests a potential interaction with components of the glycinergic system. Glycine is a major inhibitory neurotransmitter in the spinal cord and brainstem and also acts as a co-agonist at NMDA receptors. The modulation of glycine levels and receptor activity is a key area of research for the development of novel analgesics.

Glycine transporters (GlyT1 and GlyT2) are responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its concentration. Inhibition of these transporters can potentiate inhibitory glycinergic neurotransmission and has been explored as a strategy for pain relief. While direct evidence for the interaction of this compound with glycine transporters or receptors is not yet available in the public domain, a hypothetical signaling pathway can be proposed based on the known mechanisms of similar compounds and the therapeutic targets for pain.

Hypothetical Signaling Pathway for Analgesia

Caption: Hypothetical signaling pathway for the analgesic effect of this compound.

Conclusion

This compound is a compound with established activity as an aldose reductase inhibitor and potential applications in pain management. Its discovery and development highlight the importance of systematic structural modification in medicinal chemistry to enhance biological activity. The synthesis of this molecule is well-defined, and its biological effects are beginning to be understood, although further research is required to fully elucidate its mechanism of action, particularly its interaction with glycine signaling pathways. This guide serves as a foundational resource to stimulate and support future investigations into this promising molecule.

References

An In-depth Technical Guide to the Solubility and Stability of N-Phenyl-N-(phenylsulfonyl)glycine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific solubility and stability of "N-Phenyl-N-(phenylsulfonyl)glycine" is limited. This guide provides a comprehensive framework based on established scientific principles and methodologies for related compounds. The experimental protocols detailed herein are intended to serve as a robust starting point for the characterization of this molecule.

Introduction

This compound is a complex molecule incorporating a glycine backbone, an N-phenyl substituent, and an N-phenylsulfonyl group. Its structural characteristics suggest potential applications in medicinal chemistry and materials science, where understanding its solubility and stability is paramount for formulation development, shelf-life determination, and predicting its behavior in biological systems. This guide offers a technical overview of the anticipated solubility and stability profile of this compound and provides detailed experimental protocols for its comprehensive characterization.

Predicted Physicochemical Properties

The structure of this compound, featuring both hydrophobic (phenyl and phenylsulfonyl groups) and a potentially ionizable carboxylic acid group, suggests its solubility will be highly dependent on the solvent's polarity and the pH of the medium.

Table 1: Predicted Solubility Profile of this compound

| Solvent Class | Predicted Solubility | Rationale |

| Non-polar Solvents | ||

| (e.g., Hexane, Toluene) | Low | The polar glycine and sulfonyl moieties will limit solubility in non-polar environments. |

| Polar Aprotic Solvents | ||

| (e.g., DMSO, DMF, Acetonitrile) | Moderate to High | These solvents should effectively solvate both the polar and non-polar regions of the molecule. |

| Polar Protic Solvents | ||

| (e.g., Water, Ethanol, Methanol) | Low to Moderate | Solubility in water is expected to be low due to the large hydrophobic phenyl groups. Solubility in alcohols will likely be higher than in water. |

| Aqueous Buffers | pH-dependent | Solubility is expected to increase significantly at pH values above the pKa of the carboxylic acid group due to the formation of the more soluble carboxylate salt. |

Experimental Protocols for Solubility Determination

A precise understanding of solubility is critical for drug development. The following are standard protocols for determining the thermodynamic and kinetic solubility of a compound.

Thermodynamic Solubility Assessment (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent or buffer of interest.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express solubility in units of mg/mL or µg/mL.

Kinetic Solubility Assessment

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO). This is often used in high-throughput screening.[1]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: Perform serial dilutions of the stock solution in the aqueous buffer of interest in a 96-well plate.

-

Precipitation Monitoring: Incubate the plate at a constant temperature and monitor for the formation of a precipitate over time (e.g., 2, 18, and 24 hours) using nephelometry or visual inspection.

-

Quantification: The highest concentration that remains clear is reported as the kinetic solubility.

Stability Testing and Degradation Pathway Analysis

Stability testing is crucial for determining the shelf-life and storage conditions for a drug substance. The International Council for Harmonisation (ICH) provides guidelines for these studies.[2][3][4]

Long-Term and Accelerated Stability Studies

These studies assess the stability of the compound under various temperature and humidity conditions over time.

Table 2: ICH Conditions for Stability Testing

| Study | Storage Condition | Minimum Time Period |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Methodology:

-

Sample Preparation: Store aliquots of this compound in controlled environment chambers under the conditions specified in Table 2.

-

Time Points: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term studies).

-

Analysis: Analyze the samples for purity, potency, and the presence of degradation products using a stability-indicating analytical method (typically HPLC or LC-MS).

Forced Degradation (Stress Testing) Studies

Forced degradation studies are conducted to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.[5][6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]

Table 3: Conditions for Forced Degradation Studies

| Stress Condition | Typical Protocol | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48h | Hydrolysis of the amide bond or the sulfonamide bond. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48h | Hydrolysis of the amide bond or the sulfonamide bond. |

| Oxidation | 3% H₂O₂ at room temperature for 24h | Oxidation of the sulfur atom or other susceptible functional groups. |

| Thermal Degradation | Dry heat at 80°C for 48h | General decomposition. |

| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).[4] | Photolytic cleavage or rearrangement. |

Methodology:

-

Stress Application: Expose solutions or solid samples of this compound to the conditions outlined in Table 3.

-

Sample Analysis: At appropriate time points, analyze the stressed samples by a suitable analytical method (e.g., LC-MS) to separate and identify the parent compound and any degradation products.

-

Mass Balance: Ensure that the sum of the parent compound and all degradation products accounts for the initial amount of the compound to demonstrate the analytical method's validity.

Analytical Methodologies

A robust, validated, stability-indicating analytical method is the cornerstone of solubility and stability studies.

High-Performance Liquid Chromatography (HPLC)

-

Column: A reversed-phase C18 column is generally a good starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used.

-

Detection: UV detection at a wavelength where this compound has significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is invaluable for the identification and structural elucidation of degradation products.

-

Ionization Source: Electrospray ionization (ESI) in both positive and negative ion modes should be evaluated.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements to aid in the determination of elemental compositions of degradation products.

-

Tandem MS (MS/MS): Fragmentation analysis can provide structural information about the degradation products.

Conclusion

References

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 3. database.ich.org [database.ich.org]

- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. researchgate.net [researchgate.net]

- 6. acdlabs.com [acdlabs.com]

- 7. pharmtech.com [pharmtech.com]

An In-depth Technical Guide to the Potential Biological Activities of N-Phenyl-N-(phenylsulfonyl)glycine and Its Analogs

Disclaimer: Direct research on the biological activities of N-Phenyl-N-(phenylsulfonyl)glycine is limited in publicly available literature. This guide provides an in-depth analysis of the potential biological activities by examining structurally related compounds, including N-phenylsulfonyl derivatives and N-phenylglycine analogs. The findings presented for these related molecules may offer insights into the potential therapeutic applications of this compound.

Introduction

This compound is a molecule belonging to the class of N-substituted amino acids, specifically a derivative of N-phenylglycine.[1][2] Its structure combines a phenylsulfonyl group and a glycine backbone, suggesting potential interactions with various biological targets. While direct studies on this specific compound are not extensively documented, its structural motifs are present in molecules with known pharmacological activities. This guide will explore these potential activities by examining the biological profiles of its analogs.

Potential Biological Activities of Structural Analogs

The biological activities of compounds structurally similar to this compound can be broadly categorized into anticancer, anti-inflammatory, and neurological activities.

Derivatives of N-phenylsulfonylnicotinamide have been investigated as potential antitumor agents. These compounds have shown inhibitory effects on key enzymes involved in cancer cell proliferation, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3]

A noteworthy example is 5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide, which has demonstrated potent inhibitory activity against both EGFR tyrosine kinase and the proliferation of the MCF-7 breast cancer cell line.[3] Molecular docking simulations suggest that this compound binds to the active site of EGFR tyrosine kinase, indicating a potential mechanism for its anticancer effects.[3]

Phenylsulfonyl hydrazide derivatives have been identified as potential anti-inflammatory agents.[4] Their mechanism of action is believed to involve the inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme responsible for the production of prostaglandin E2 (PGE2), a key mediator of inflammation.[4]

Certain phenylsulfonyl hydrazide derivatives have shown potent inhibition of LPS-induced PGE2 production in RAW 264.7 macrophage cells without affecting the activities of cyclooxygenase-1 (COX-1) and COX-2 enzymes.[4] This selectivity suggests a more targeted anti-inflammatory effect with a potentially reduced risk of side effects associated with non-selective COX inhibitors.

Glycine and its derivatives play a crucial role in the central nervous system, primarily by acting as co-agonists at the N-methyl-D-aspartate (NMDA) receptor.[5][6] The glycine transporter type 1 (GlyT1) regulates the concentration of glycine at the synapse.[5] Inhibitors of GlyT1 can enhance NMDA receptor-mediated neurotransmission, a mechanism that is being explored for the treatment of schizophrenia.[5]

Additionally, N-phenylsulfonamide derivatives have been investigated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are targets for the treatment of Alzheimer's disease.[7] Some of these derivatives have shown potent inhibition of both carbonic anhydrase isoenzymes and cholinesterases.[7]

Quantitative Data on Biological Activities of Analogs

The following tables summarize the quantitative data for the biological activities of various analogs of this compound.

Table 1: Anticancer Activity of N-Phenylsulfonylnicotinamide Derivatives [3]

| Compound | Target | Assay | IC50 (µM) |

| 5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide | EGFR Tyrosine Kinase | Enzyme Inhibition Assay | 0.09 |

| 5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide | MCF-7 cell line | Antiproliferative Assay | 0.07 |

Table 2: Anti-inflammatory Activity of Phenylsulfonyl Hydrazide Derivatives [4]

| Compound | Target | Assay | IC50 (µM) |

| Phenylsulfonyl hydrazide derivative 7a | PGE2 production | In vitro PGE2 Assay | 0.69 |

| Phenylsulfonyl hydrazide derivative 7b | PGE2 production | In vitro PGE2 Assay | 0.55 |

| Phenylsulfonyl hydrazide derivative 7d | PGE2 production | In vitro PGE2 Assay | 0.06 |

| Phenylsulfonyl hydrazide derivative 8a | PGE2 production | In vitro PGE2 Assay | >10 |

| Phenylsulfonyl hydrazide derivative 8b | PGE2 production | In vitro PGE2 Assay | 0.79 |

Table 3: Cholinesterase and Carbonic Anhydrase Inhibition by N-Phenylsulfonamide Derivatives [7]

| Compound | Target | Inhibition Constant (K_I) (nM) |

| Compound 8 | Carbonic Anhydrase I | 45.7 ± 0.46 |

| Compound 2 | Carbonic Anhydrase II | 33.5 ± 0.38 |

| Compound 8 | Acetylcholinesterase | 31.5 ± 0.33 |

| Compound 8 | Butyrylcholinesterase | 24.4 ± 0.29 |

Experimental Protocols

A solution of EGFR tyrosine kinase is prepared in a kinase buffer. The test compound, dissolved in DMSO, is added to the enzyme solution and pre-incubated. The kinase reaction is initiated by the addition of a substrate peptide and ATP. After a defined incubation period at a controlled temperature, the reaction is stopped. The level of substrate phosphorylation is quantified, typically using a fluorescence-based method, to determine the extent of enzyme inhibition.

Human foreskin fibroblasts (HFF) or cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.[8] The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).[8] Following treatment, the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.[8] The formazan crystals are then dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength. The cell viability is calculated as a percentage of the untreated control.

RAW 264.7 macrophage cells are cultured and stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compounds. After an incubation period, the cell culture supernatant is collected. The concentration of PGE2 in the supernatant is determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

The inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is determined using a spectrophotometric method. The assay is based on the hydrolysis of a substrate (e.g., acetylthiocholine iodide for AChE) by the enzyme, which produces a colored product. The rate of the reaction is monitored by measuring the increase in absorbance over time. The inhibitory effect of the test compounds is determined by measuring the reduction in the reaction rate in their presence.

Signaling Pathways and Experimental Workflows

The potential mechanisms of action for analogs of this compound can be visualized through signaling pathways and experimental workflows.

Caption: EGFR signaling pathway and the inhibitory action of N-Phenylsulfonyl derivatives.

Caption: Experimental workflow for evaluating the anti-inflammatory activity of phenylsulfonyl hydrazide derivatives.

Caption: Mechanism of GlyT1 inhibition and enhancement of NMDA receptor function.

Conclusion

While direct evidence for the biological activity of this compound is scarce, the analysis of its structural analogs provides a strong rationale for its potential as a pharmacologically active compound. The presence of the N-phenylsulfonyl and N-phenylglycine moieties suggests that it could exhibit anticancer, anti-inflammatory, and neurological activities. Further investigation through synthesis and biological screening is warranted to elucidate the specific therapeutic potential of this molecule. The experimental protocols and mechanistic pathways outlined in this guide offer a foundational framework for future research in this area.

References

- 1. N-Phenylglycine - Wikipedia [en.wikipedia.org]

- 2. N-Phenylglycine | C8H9NO2 | CID 66025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of N-phenylsulfonylnicotinamide derivatives as novel antitumor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, structure determination, and biological evaluation of phenylsulfonyl hydrazide derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The glycine transporter type 1 inhibitor N-[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)propyl]sarcosine potentiates NMDA receptor-mediated responses in vivo and produces an antipsychotic profile in rodent behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

N-Phenyl-N-(phenylsulfonyl)glycine: A Technical Guide to its Role as an Aldose Reductase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of N-Phenyl-N-(phenylsulfonyl)glycine and its analogues as potent inhibitors of aldose reductase (AR), a key enzyme implicated in the pathogenesis of diabetic complications. This document details the mechanism of action, structure-activity relationships, and kinetic profiles of this class of compounds. Furthermore, it provides comprehensive experimental protocols for the synthesis and evaluation of these inhibitors, alongside visualizations of the relevant biological pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics for diabetic complications.

Introduction: The Role of Aldose Reductase in Diabetic Complications

Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia, which, over time, leads to severe damage to many of the body's systems, especially the nerves and blood vessels. One of the primary mechanisms underlying these diabetic complications is the increased flux of glucose through the polyol pathway.[1][2] Under normoglycemic conditions, this pathway is a minor route for glucose metabolism. However, in the hyperglycemic state of diabetes, the enzyme aldose reductase (AR) catalyzes the NADPH-dependent reduction of excess glucose to sorbitol.[1]

The accumulation of intracellular sorbitol creates a hyperosmotic environment, leading to osmotic stress and subsequent cellular damage.[3] Furthermore, the increased activity of the polyol pathway has several other detrimental effects:

-

Increased Oxidative Stress: The consumption of NADPH by AR depletes the cellular pool of this crucial cofactor, which is essential for the regeneration of the primary intracellular antioxidant, reduced glutathione (GSH), by glutathione reductase. This depletion impairs the cell's ability to combat oxidative stress.

-

Formation of Advanced Glycation End Products (AGEs): The fructose produced from sorbitol by sorbitol dehydrogenase is a more potent glycating agent than glucose, leading to the formation of AGEs, which contribute to cellular dysfunction and inflammation.

-

Activation of Protein Kinase C (PKC): The metabolic imbalances caused by the polyol pathway can lead to the activation of PKC, a signaling molecule involved in many of the vascular complications of diabetes.

Given its central role in these pathological processes, aldose reductase has emerged as a critical therapeutic target for the prevention and treatment of diabetic complications, including retinopathy, neuropathy, and nephropathy.[2][4]

This compound as an Aldose Reductase Inhibitor

This compound belongs to a class of N-(phenylsulfonyl)glycine derivatives that have been investigated as potent aldose reductase inhibitors. The core structure combines a glycine scaffold with a phenylsulfonyl group and an additional N-phenyl substituent. This N-phenyl substitution has been shown to significantly enhance the inhibitory activity compared to the parent N-(phenylsulfonyl)glycine compounds.[5]

Mechanism of Action

Kinetic studies have demonstrated that analogues of this compound act as uncompetitive inhibitors of aldose reductase with respect to the substrate, glyceraldehyde. This suggests that the inhibitor binds to the enzyme-substrate complex, rather than to the free enzyme. This mode of inhibition can be particularly effective as the inhibitor's affinity for the enzyme increases with increasing substrate concentration, a condition prevalent in hyperglycemia.

Structure-Activity Relationship (SAR)

The inhibitory potency of N-(phenylsulfonyl)-N-phenylglycine derivatives is influenced by the nature and position of substituents on the aromatic rings. The general structure-activity relationships are summarized below:

-

N-Phenyl Group: The presence of the N-phenyl group is crucial for enhanced inhibitory activity compared to N-(phenylsulfonyl)glycines.[5]

-

Substituents on the Phenylsulfonyl Ring: The electronic and steric properties of substituents on the phenylsulfonyl ring can modulate activity.

-

Substituents on the N-Phenyl Ring: Modifications to the N-phenyl ring have a significant impact on potency, with certain substitutions leading to highly potent inhibitors.

Quantitative Data on Inhibitory Activity

The following tables summarize the in vitro inhibitory activity of this compound analogues against rat lens aldose reductase.

| Compound | Substituent (X) | IC50 (µM) | Reference |

| N-(4-Aminophenylsulfonyl)-N-phenylglycine | 4-NH2 | >10 | [5] |

| N-(4-Nitrophenylsulfonyl)-N-phenylglycine | 4-NO2 | 1.5 | [5] |

| N-(4-Benzoylaminophenylsulfonyl)-N-phenylglycine | 4-CONHPh | 0.15 | [5] |

| N-(Phenylsulfonyl)glycine (for comparison) | - | >100 | [6] |

| N-(4-Aminophenylsulfonyl)glycine (for comparison) | 4-NH2 | 16 | [6] |

| N-(4-Nitrophenylsulfonyl)glycine (for comparison) | 4-NO2 | 13 | [6] |

IC50 values represent the concentration of the inhibitor required to reduce the activity of aldose reductase by 50%.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process starting from aniline and chloroacetic acid to first synthesize N-phenylglycine, followed by sulfonylation.

Step 1: Synthesis of N-Phenylglycine [7][8]

-

In a round-bottom flask, dissolve 19 g of chloroacetic acid in 100 mL of 2 N sodium hydroxide solution under cooling.

-

Add 18.6 g of aniline to the solution.

-

Heat the mixture to boiling under reflux until the aniline has completely reacted and dissolved.

-

Cool the reaction mixture in an ice bath. The N-phenylglycine will separate as an oil which will crystallize upon stirring and scratching.

-

Collect the crystalline product by vacuum filtration and wash with a small amount of ice-cold water.

-

Dry the product to yield N-phenylglycine.

Step 2: Synthesis of this compound

-

Dissolve the synthesized N-phenylglycine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine or pyridine).

-

Cool the solution in an ice bath.

-

Add benzenesulfonyl chloride dropwise to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product into an organic solvent.

-

Wash the organic layer with dilute acid, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Rat Lens Aldose Reductase Inhibition Assay

This assay measures the inhibitory effect of a compound on the activity of aldose reductase isolated from rat lenses.

Materials:

-

Rat lenses

-

0.1 M Phosphate buffer (pH 6.2)

-

NADPH solution (in phosphate buffer)

-

DL-Glyceraldehyde solution (substrate, in phosphate buffer)

-

Test compound solution (in a suitable solvent, e.g., DMSO)

-

UV-Vis spectrophotometer

Procedure:

-

Enzyme Preparation:

-

Homogenize freshly isolated rat lenses in cold 0.1 M phosphate buffer (pH 7.4).

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

-

The resulting supernatant contains the crude aldose reductase enzyme. Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

-

-

Inhibition Assay:

-

In a quartz cuvette, prepare the assay mixture containing:

-

Phosphate buffer (pH 6.2)

-

NADPH solution (final concentration, e.g., 0.1 mM)

-

Lens supernatant (enzyme solution)

-

Test compound solution at various concentrations.

-

-

Incubate the mixture at room temperature for a few minutes.

-

Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde (final concentration, e.g., 10 mM).

-

Immediately monitor the decrease in absorbance at 340 nm for 3-5 minutes, which corresponds to the oxidation of NADPH.

-

A control reaction is run without the test inhibitor.

-

-

Data Analysis:

-

Calculate the rate of NADPH oxidation from the linear portion of the absorbance vs. time plot.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Kinetic Analysis of Inhibition

To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), the assay is performed with varying concentrations of both the substrate (DL-glyceraldehyde) and the inhibitor.

-

Perform the aldose reductase inhibition assay as described above, but for each inhibitor concentration, vary the concentration of DL-glyceraldehyde.

-

Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.

-

Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

-

The pattern of the lines on the Lineweaver-Burk plot will indicate the type of inhibition. For uncompetitive inhibition, a series of parallel lines will be observed.[9]

Visualizations

Signaling Pathway of Aldose Reductase in Diabetic Complications

References

- 1. mdpi.com [mdpi.com]

- 2. Aldose Reductase as a Key Target in the Prevention and Treatment of Diabetic Retinopathy: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ranirestat - Wikipedia [en.wikipedia.org]

- 4. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N- and 2-substituted N-(phenylsulfonyl)glycines as inhibitors of rat lens aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro aldose reductase inhibitory activity of substituted N-benzenesulfonylglycine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-Phenyl-N-(phenylsulfonyl)glycine Derivatives and Analogs as Modulators of Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Phenyl-N-(phenylsulfonyl)glycine and its derivatives as a promising class of anti-inflammatory agents. The primary mechanism of action for many of these compounds is the inhibition of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade. This document details the synthesis, biological evaluation, and mechanistic insights into this important scaffold. It is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is a hallmark of numerous diseases, including rheumatoid arthritis, osteoarthritis, inflammatory bowel disease, and certain cancers. A key mediator of inflammation is prostaglandin E2 (PGE2), which is produced via the cyclooxygenase (COX) and prostaglandin E synthase (PGES) pathways.

Non-steroidal anti-inflammatory drugs (NSAIDs) have traditionally been the mainstay of anti-inflammatory therapy. However, their long-term use is associated with significant gastrointestinal and cardiovascular side effects, primarily due to the non-selective inhibition of COX enzymes (COX-1 and COX-2). This has driven the search for more targeted therapies with improved safety profiles.

Microsomal prostaglandin E synthase-1 (mPGES-1) has emerged as a highly attractive target for the next generation of anti-inflammatory drugs.[1][2] mPGES-1 is the terminal enzyme in the production of PGE2 and is inducibly expressed at sites of inflammation, working in concert with COX-2.[1][2] Selective inhibition of mPGES-1 offers the potential to reduce inflammatory PGE2 levels without affecting the production of other prostanoids that have important physiological functions, thereby potentially avoiding the side effects associated with COX inhibitors.

The this compound scaffold has been identified as a promising chemotype for the development of potent and selective mPGES-1 inhibitors. This guide will delve into the technical details of this class of compounds, from their synthesis to their biological activity and underlying mechanisms of action.

Synthesis of this compound Derivatives

The synthesis of this compound and its analogs can be achieved through a multi-step process. A general synthetic route is outlined below.

General Synthetic Protocol

A common approach to synthesize the core this compound structure involves the reaction of N-phenylglycine with a substituted benzenesulfonyl chloride. N-phenylglycine itself can be synthesized from aniline and chloroacetic acid.[3][4][5]

Step 1: Synthesis of N-Phenylglycine

-

In a round-bottom flask, dissolve chloroacetic acid in water.

-

Add an excess of aniline to the solution.

-

Heat the reaction mixture at 100°C for 1.5-2 hours.

-

Cool the mixture to room temperature, allowing the N-phenylglycine to precipitate.

-

Filter the solid product, wash with cold water, and dry under vacuum.

Step 2: Synthesis of this compound

-

Suspend N-phenylglycine in a suitable solvent such as pyridine or a mixture of an organic solvent and an aqueous base (e.g., dioxane and aqueous sodium hydroxide).

-

Cool the mixture in an ice bath.

-

Add the desired benzenesulfonyl chloride derivative dropwise with stirring.

-

Allow the reaction to proceed at room temperature overnight.

-

Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product.

-

Filter the crude product, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water).

Workflow for the Synthesis of this compound Derivatives

Caption: General synthetic workflow for this compound derivatives.

Biological Activity and Quantitative Data

Derivatives of this compound have been primarily investigated for their anti-inflammatory properties, with a focus on the inhibition of mPGES-1. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro mPGES-1 Inhibitory Activity

| Compound ID | Scaffold/Substitution | IC50 (µM) - Human mPGES-1 | Assay Type | Reference |

| MPO-0186 | N-amido-phenylsulfonamide | 0.49 | Cell-free | [6] |

| PF-9184 | 3,4-dichloro on D ring of biphenyl analog | 0.016 | Cell-free | [7] |

| Compound 34 | Dihydropyrimidin-2(1H)-one | 4.16 | Not Specified | [8] |

| Compound 35 | Dihydropyrimidin-2(1H)-one | 7.56 | Not Specified | [8] |

| Compound 4 | Modified Dihydropyrimidin-2(1H)-one | 0.41 | Not Specified | [8] |

| Benzoxazole 23 | CF3 at 6-position | 0.033 | Not Specified | [8] |

| Benzoxazole 26 | 4-chlorophenyl at 6-position | 0.003 | Not Specified | [8] |

| Benzoxazole 29 | 4-(Trifluoromethoxy)phenyl at 6-position | 0.002 | Not Specified | [8] |

Table 2: In Vitro Cellular Activity

| Compound ID | Cell Line | Endpoint | IC50 (µM) | Reference |

| MPO-0186 | A549 | PGE2 production | 0.20 | [6] |

| PF-9184 | Human Whole Blood | PGE2 production | ~5 | [7] |

| MF63 | A549 | PGE2 production | 0.42 | [8] |

| MF63 | Human Whole Blood | PGE2 production | 1.3 | [8] |

| Compound III | A549 | PGE2 synthesis | Not Specified | [8] |

| Compound III | Human Whole Blood | PGE2 synthesis | Not Specified | [8] |

Table 3: In Vivo Anti-inflammatory Activity

| Compound | Animal Model | Endpoint | ED50 or % Inhibition | Reference |

| N-arylsulfonyl-DL-p-nitrophenylserine ethyl ester 12 | Rat Adjuvant-Induced Arthritis | Inhibition of inflammation | 53% inhibition | [9] |

| Benzoxazole 23 | Guinea Pig Air Pouch | PGE2 inhibition | ~60% | [8] |

| Benzoxazole 26 | Guinea Pig Air Pouch | PGE2 inhibition | ~60% | [8] |

| Benzoxazole 29 | Guinea Pig Air Pouch | PGE2 inhibition | ~60% | [8] |

| Compound II | Rat Adjuvant-Induced Arthritis | Attenuation of inflammation | Not Specified | [10] |

Table 4: Pharmacokinetic Parameters in Rats

| Compound | Administration Route | T1/2 (h) | CL (mL/min/kg) | Vdss (L/kg) | Bioavailability (%) | Reference |

| Benzoxazole 12 | IV / PO | - | - | Low | Good | [11] |

| Benzoxazole 19 | IV / PO | Shorter than 12 | - | - | Poor | [11] |

| Benzoxazole 23 | IV / PO | - | - | - | Better than 19 | [11] |

| Benzoxazole 26 | IV / PO | - | - | - | Excellent | [11] |

| Benzoxazole 29 | IV / PO | - | - | - | Excellent | [11] |

| MF63 | IV | 1.5 | - | - | - | [1] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of novel compounds. This section provides methodologies for key assays used in the characterization of this compound derivatives.

Cell-Free mPGES-1 Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of mPGES-1.

-

Enzyme Source: Recombinant human mPGES-1 expressed in and purified from E. coli or microsomes isolated from IL-1β-stimulated A549 cells can be used as the enzyme source.[12]

-

Reaction Buffer: Prepare a suitable buffer, typically 0.1 M sodium phosphate buffer (pH 7.5) containing 2.5 mM glutathione (GSH), which is an essential cofactor for mPGES-1.[12]

-

Inhibitor Preparation: Dissolve the test compounds in DMSO to create stock solutions. Prepare serial dilutions in the reaction buffer.

-

Assay Procedure: a. In a microplate, add the mPGES-1 enzyme preparation. b. Add the test compound dilutions or vehicle control (DMSO) to the wells and pre-incubate for 15-30 minutes at 4°C or on ice.[12] c. Initiate the enzymatic reaction by adding the substrate, prostaglandin H2 (PGH2), at a final concentration of approximately 10-20 µM.[12] d. Incubate the reaction mixture for a short period (e.g., 60-90 seconds) at room temperature.[12] e. Terminate the reaction by adding a stopping solution, typically containing a reducing agent like stannous chloride (SnCl2) in an acidic solution (e.g., 1 M HCl), which reduces the unreacted PGH2 to PGF2α.

-

Quantification of PGE2: The amount of PGE2 produced is quantified using a specific enzyme immunoassay (EIA) or by LC-MS/MS.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model of acute inflammation used to evaluate the anti-inflammatory activity of test compounds.

-

Animals: Use male Wistar or Sprague-Dawley rats (150-200 g).

-

Acclimatization: Acclimatize the animals for at least one week before the experiment.

-

Compound Administration: Administer the test compounds orally (p.o.) or intraperitoneally (i.p.) at desired doses. A vehicle control group and a positive control group (e.g., indomethacin) should be included.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100 Where ΔV is the change in paw volume.

Human Whole Blood Assay for PGE2 Inhibition

This ex vivo assay provides a more physiologically relevant system to assess the inhibitory activity of compounds in a complex biological matrix.

-

Blood Collection: Draw fresh human venous blood into heparinized tubes.

-

Compound Incubation: a. Aliquot the whole blood into 96-well plates. b. Add the test compounds at various concentrations or vehicle control (DMSO). c. Pre-incubate the plates at 37°C for 30 minutes.

-

Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 10 µg/mL to induce PGE2 production.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Plasma Separation: Centrifuge the plates to separate the plasma.

-

PGE2 Quantification: Measure the PGE2 concentration in the plasma using a validated EIA or LC-MS/MS method.

-

Data Analysis: Calculate the IC50 values for the inhibition of PGE2 production.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of this compound derivatives are primarily mediated through the inhibition of the COX/mPGES-1/PGE2 pathway. This section visualizes the key signaling cascades involved.

The Prostaglandin E2 (PGE2) Synthesis Pathway

Caption: The PGE2 synthesis pathway and the site of action for mPGES-1 inhibitors.

LPS-Induced COX-2 Expression Pathway

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response, including the upregulation of COX-2 expression.

Caption: Simplified signaling pathway for LPS-induced COX-2 expression via NF-κB.

Overview of Inflammatory Signaling Pathways

The inflammatory response involves a complex network of signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to this process and are often interconnected.

Caption: Interplay of MAPK and NF-κB signaling in the inflammatory response.

Conclusion

This compound derivatives represent a compelling class of compounds for the development of novel anti-inflammatory therapies. Their mechanism of action, primarily through the selective inhibition of mPGES-1, offers the potential for a safer alternative to traditional NSAIDs. This technical guide has provided a detailed overview of the synthesis, biological evaluation, and mechanistic underpinnings of these promising molecules. The presented data and experimental protocols are intended to facilitate further research and development in this important therapeutic area. Continued exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of this scaffold will be crucial in advancing these compounds towards clinical application.

References

- 1. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Microsomal Prostaglandin E Synthase-1 in Rheumatic Diseases [frontiersin.org]

- 3. prepchem.com [prepchem.com]

- 4. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. Inhibition of LPS-Induced PGE2 Production by Arylsulfonamide Derivatives via the Selective Inhibition of mPGES-1 Enzyme [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of N-arylsulfonyl DL-phenylserine derivatives exhibiting anti-inflammatory activity in experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of a new mPGES-1 inhibitor in rat models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dc.uthsc.edu [dc.uthsc.edu]

- 12. mdpi.com [mdpi.com]

In-depth Technical Guide: Theoretical and Computational Studies of "N-Phenyl-N-(phenylsulfonyl)glycine"

A comprehensive search of available scientific literature and chemical databases has revealed a significant scarcity of dedicated theoretical and computational studies, as well as detailed experimental data, specifically for the compound "N-Phenyl-N-(phenylsulfonyl)glycine".

This lack of specific data suggests that "this compound" may be a novel compound, a synthetic intermediate that has not been extensively characterized, or a substance that has been investigated under a different nomenclature not identified in our search.

For researchers, scientists, and drug development professionals interested in this specific molecule, this presents a potential area for novel research. Future investigations could focus on the following:

Proposed Research Directions:

-

Synthesis and Characterization: Developing and documenting a robust synthetic protocol for this compound. Full characterization using modern analytical techniques would be crucial.

-

Spectroscopic Analysis: A detailed spectroscopic investigation to provide foundational data.

-

Structural Elucidation: X-ray crystallographic studies to determine the precise three-dimensional structure of the molecule.

-

Computational Modeling: Ab initio and Density Functional Theory (DFT) calculations to understand its electronic structure, reactivity, and potential intermolecular interactions.

-

Biological Screening: A comprehensive screening program to assess its activity across various biological targets.

Conceptual Workflow for Future Research

For illustrative purposes, a generalized workflow for the investigation of a novel compound like "this compound" is presented below.

Caption: A conceptual workflow for the comprehensive investigation of a novel chemical entity.

We recommend that researchers interested in "this compound" consider initiating a research program to generate the foundational data necessary for a thorough understanding of its properties and potential applications.

N-Phenyl-N-(phenylsulfonyl)glycine: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known safety and handling precautions for N-Phenyl-N-(phenylsulfonyl)glycine (CAS No. 59724-82-2). It is intended for use by qualified individuals trained in handling chemical substances. All information should be used in conjunction with established laboratory safety protocols and a thorough risk assessment. Specific safety data for this compound is limited in publicly available resources; therefore, a cautious approach is strongly advised.

Hazard Identification and Classification

Based on the structurally related compound, N-Phenylglycine, potential hazards may include:

-

Acute Oral Toxicity

-

Skin Irritation

-

Serious Eye Irritation

-

Respiratory Tract Irritation

It is crucial to note that these are extrapolated hazards and may not accurately represent the profile of this compound. A thorough substance-specific risk assessment should be conducted before handling.

Physical and Chemical Properties

Quantitative data on the physical and chemical properties of this compound is limited. The following table summarizes available information.

| Property | Value | Source |

| CAS Number | 59724-82-2 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₄H₁₃NO₄S | Chemical Supplier Catalogs |

| Molecular Weight | 291.32 g/mol | Chemical Supplier Catalogs |

| Appearance | White to off-white solid (typical) | General Chemical Information |

| Solubility | Information not available | N/A |

| Melting Point | Information not available | N/A |

| Boiling Point | Information not available | N/A |

| Flash Point | Information not available | N/A |

Exposure Controls and Personal Protection

Given the lack of specific toxicity data, stringent exposure controls should be implemented to minimize contact with this compound.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

-

Ensure that safety showers and eyewash stations are readily accessible and in good working order.

Personal Protective Equipment (PPE)

The following table outlines the recommended personal protective equipment for handling this compound.

| Body Part | Protection | Standard |

| Eyes/Face | Chemical safety goggles or a face shield | ANSI Z87.1 / EN 166 |

| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat | EN 374 |

| Respiratory | Use a NIOSH-approved respirator with an appropriate cartridge if working outside of a fume hood or if dusts are generated. | NIOSH/MSHA |

General Hygiene Measures:

-

Avoid inhalation of dust.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in laboratory areas.

Safe Handling and Storage

Handling

A standardized workflow for the safe handling of this compound is essential to minimize risk.

Workflow for Safe Handling of this compound

Storage

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

First Aid and Emergency Procedures

In the event of exposure or an emergency, follow these procedures and seek immediate medical attention.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Fire-Fighting Measures

In the event of a fire involving this compound, follow these guidelines.

Fire-Fighting Procedures for this compound

Accidental Release Measures

In the case of a spill, adhere to the following emergency protocol.

Emergency Protocol for Accidental Release

Toxicological Information

As of the date of this document, there is no specific toxicological data (e.g., LD50, LC50) available for this compound in the public domain. The toxicological properties have not been fully investigated. Handle with the assumption that the substance may be harmful.

Conclusion

The safe handling of this compound requires a proactive and cautious approach due to the limited availability of specific safety and toxicological data. Researchers, scientists, and drug development professionals must adhere to strict laboratory safety protocols, utilize appropriate engineering controls and personal protective equipment, and be prepared for emergency situations. A thorough risk assessment is paramount before commencing any work with this compound. This guide provides a framework for safe handling, but it is not a substitute for professional judgment and adherence to established institutional and regulatory safety standards.

Methodological & Application

Synthesis Protocol for N-Phenyl-N-(phenylsulfonyl)glycine: An Application Note for Researchers

For Immediate Release

This application note provides a comprehensive, two-step synthesis protocol for N-Phenyl-N-(phenylsulfonyl)glycine, a valuable building block in medicinal chemistry and drug development. The detailed methodologies, quantitative data, and process visualizations are intended for researchers, scientists, and professionals in the field of drug development.

Abstract

This compound is synthesized in a robust two-step process. The synthesis commences with the formation of the intermediate, N-phenylglycine, through the reaction of aniline and chloroacetic acid. This is followed by the N-sulfonylation of N-phenylglycine using benzenesulfonyl chloride to yield the final product. This document outlines the detailed experimental procedures, presents the expected quantitative data in a clear tabular format, and includes visual diagrams of the synthesis workflow and logical relationships to ensure clarity and reproducibility.

Introduction